molecular formula C17H21N3O B7509555 N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide

Cat. No. B7509555
M. Wt: 283.37 g/mol
InChI Key: NLSZABKWGPGPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as CPETQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CPETQ is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's ability to selectively block the NMDA receptor has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in animal models of these disorders. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to have potential applications in the treatment of chronic pain and addiction by modulating the activity of the NMDA receptor.

Mechanism of Action

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site, which is distinct from the receptor's glutamate-binding site. By blocking the NMDA receptor, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neurodegeneration. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor also allows for the preservation of physiological functions that are mediated by other glutamate receptors.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor has been shown to have a variety of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of microglia, the brain's resident immune cells. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to promote neuroprotection by increasing the expression of antioxidant enzymes and reducing oxidative stress. Additionally, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to improve cognitive function by enhancing synaptic plasticity and long-term potentiation, which are essential for learning and memory processes.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's high degree of selectivity also allows for the preservation of physiological functions that are mediated by other glutamate receptors. However, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's potency and selectivity can also be a limitation in some experiments, as it may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several potential future directions for the study of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another potential direction is the investigation of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's effects on other neurotransmitter systems and their interactions with the NMDA receptor. Additionally, the potential therapeutic applications of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in other neurological and psychiatric disorders, such as stroke and schizophrenia, should be further explored. Finally, the development of more advanced animal models and experimental techniques will allow for a better understanding of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's mechanism of action and its potential therapeutic applications.

Synthesis Methods

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylquinoxaline with cyclopropylmethylamine and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization to obtain a white crystalline solid with a high degree of purity.

properties

IUPAC Name

N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-10-11(2)19-16-9-14(7-8-15(16)18-10)17(21)20(4)12(3)13-5-6-13/h7-9,12-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSZABKWGPGPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C(C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.